molecular formula C13H20BClN2O2 B1447778 (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704074-25-8

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1447778
CAS No.: 1704074-25-8
M. Wt: 282.57 g/mol
InChI Key: BLQYBHGCTFMYGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-formylphenylboronic acid with 4-ethylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
  • (3-Chloro-4-((4-ethylpiperidin-1-yl)methyl)phenyl)boronic acid
  • (3-Chloro-4-((4-ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Uniqueness

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylpiperazine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYBHGCTFMYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163310
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-25-8
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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